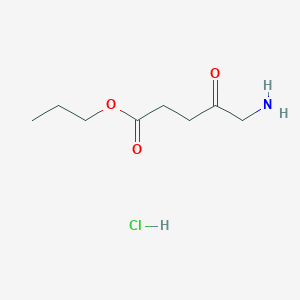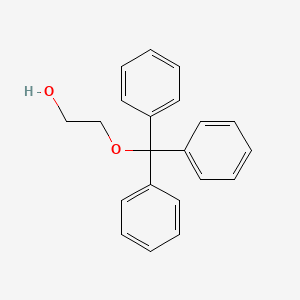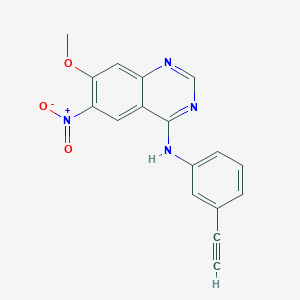
1H,1H,2H,2H-Perfluoroheptan-1-ol
Descripción general
Descripción
1H,1H,2H,2H-Perfluoroheptan-1-ol is a fluorinated alcohol with the molecular formula C7H5F11O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is part of the broader class of perfluoroalkyl alcohols, known for their stability and resistance to degradation.
Mecanismo De Acción
Target of Action
It is known that fluorotelomer alcohols like this compound are often used in industry for their unique properties, such as their ability to repel both oil and water .
Mode of Action
It is known that the compound has a long multi fluorocarbon-tail surfactants, which may contribute to its unique properties
Biochemical Pathways
It is known that fluorotelomer alcohols can be metabolized in the body to form perfluorinated carboxylic acids . These acids can accumulate in the body and have been associated with various health effects.
Pharmacokinetics
It is known that fluorotelomer alcohols can be absorbed into the body and metabolized to form perfluorinated carboxylic acids . These acids can accumulate in the body over time.
Result of Action
It is known that the compound can be used to stabilize water-in-co2 microemulsions due to its long multi fluorocarbon-tail surfactants . This suggests that the compound may have effects on the stability of cellular membranes or other structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoroheptan-1-ol can be synthesized through various methods. One common approach involves the reaction of perfluoroalkyl iodides with alcohols under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using specialized equipment. The process may include steps such as distillation and purification to achieve high purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1H,1H,2H,2H-Perfluoroheptan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming perfluoroheptanal.
Reduction: The compound can be reduced to form perfluoroheptane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as thionyl chloride can be employed.
Major Products:
Oxidation: Perfluoroheptanal
Reduction: Perfluoroheptane
Substitution: Various halogenated derivatives
Aplicaciones Científicas De Investigación
1H,1H,2H,2H-Perfluoroheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and coatings
Comparación Con Compuestos Similares
1H,1H,2H,2H-Perfluoro-1-octanol: Similar in structure but with an additional carbon atom, making it slightly more hydrophobic.
1H,1H,2H-Perfluoro-1-hexene: A related compound with a double bond, used in different chemical reactions.
1H,1H,2H,2H-Perfluorohexan-1-ol: Another fluorinated alcohol with a shorter carbon chain.
Uniqueness: 1H,1H,2H,2H-Perfluoroheptan-1-ol stands out due to its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its unique structure allows for specific interactions in chemical and biological systems, which are not as pronounced in its analogs .
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h19H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAVCPGPRUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CH2CH2OH, C7H5F11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471144 | |
| Record name | 5:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185689-57-0 | |
| Record name | 5:2 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-](/img/structure/B3048845.png)




